Product packaging for 2,5-Diethoxyaniline hydrochloride(Cat. No.:CAS No. 1050208-16-6)

2,5-Diethoxyaniline hydrochloride

Cat. No.: B7829673
CAS No.: 1050208-16-6
M. Wt: 217.69 g/mol
InChI Key: XNFYYAJVKOAGMV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. unacademy.com They are derivatives of ammonia (B1221849), where one or more hydrogen atoms have been replaced by an aryl group. unacademy.com The basicity and reactivity of aromatic amines are modulated by the electronic effects of substituents on the ring. slideshare.net Electron-donating groups increase the electron density on the nitrogen atom, enhancing basicity, while electron-withdrawing groups have the opposite effect. slideshare.netacs.org

Aniline (B41778), the simplest aromatic amine, serves as a crucial precursor in the synthesis of numerous organic compounds, including dyes and pharmaceuticals. vedantu.com The reactions of aromatic amines can involve the amino group, such as salt formation, acylation, and diazotization, or the aromatic ring itself, including electrophilic substitution reactions like bromination and nitration. slideshare.net

2,5-Diethoxyaniline (B165579) is a derivative of aniline with two electron-donating ethoxy groups at the 2 and 5 positions of the benzene (B151609) ring. cymitquimica.com This substitution pattern significantly influences its chemical properties and reactivity. The hydrochloride salt form enhances its stability and solubility in certain solvents for research and synthesis purposes.

Significance of Ether Linkages in Aniline Derivatives for Research

The presence of ether linkages, specifically alkoxy groups like the ethoxy groups in 2,5-Diethoxyaniline, imparts unique characteristics to aniline derivatives. Ether linkages in organic molecules, such as glycerophospholipids, can have profound structural and functional implications. nih.gov In the context of aniline derivatives, alkoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the properties of resulting materials. acs.org

For instance, the introduction of alkoxy substituents on the phenyl ring of polyaniline, a conductive polymer, has been shown to increase its solubility in common organic solvents. scielo.br Specifically, 2,5-dialkoxy substitution can lead to enhanced conductivity in the resulting polymer. scielo.br The ether linkages can also play a role in the formation of hydrogen bonds, which can affect the thermal stability of polymers derived from these monomers. ias.ac.in

The presence of these ether groups in 2,5-Diethoxyaniline makes it a valuable monomer for the synthesis of functional polymers with tailored properties. The position and nature of the alkoxy groups can be systematically varied to fine-tune the electronic and physical characteristics of the resulting materials for specific research applications.

Overview of Research Trajectories for 2,5-Diethoxyaniline Hydrochloride

Research involving this compound has primarily focused on its role as a monomer in the synthesis of conducting polymers and its applications in materials science. A significant area of investigation is the development of electrochromic devices. Polymers derived from 2,5-dimethoxyaniline (B66101), a closely related compound, exhibit reversible color changes in response to an applied electrical potential, making them promising materials for smart windows, displays, and mirrors. scielo.brscielo.br

The synthesis of poly(2,5-diethoxyaniline) and its copolymers is another active research direction. Studies have explored both chemical and electrochemical polymerization methods to produce these materials. scielo.brias.ac.in The resulting polymers often exhibit improved solubility in organic solvents compared to unsubstituted polyaniline, facilitating their processing and characterization. ias.ac.in

Furthermore, the hydrochloride salt of 2,5-diethoxyaniline is a key starting material in these polymerization reactions, often carried out in acidic media. ias.ac.in Research continues to explore the influence of synthesis conditions, such as the type of acid and applied potential, on the properties of the resulting polymers, including their morphology, electrochemical activity, and thermal stability. researchgate.net

Below is a table summarizing the key properties of 2,5-Diethoxyaniline.

PropertyValue
Chemical Formula(C2H5O)2C6H3NH2
CAS Number94-85-9
Molecular Weight181.23 g/mol
AppearanceSolid
Melting Point85-88 °C

This data is compiled from publicly available chemical information databases. sigmaaldrich.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO2 B7829673 2,5-Diethoxyaniline hydrochloride CAS No. 1050208-16-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-10(13-4-2)9(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYYAJVKOAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050208-16-6
Record name Benzenamine, 2,5-diethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050208-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of 2,5 Diethoxyaniline Hydrochloride

Established Synthetic Routes to 2,5-Diethoxyaniline (B165579)

The creation of 2,5-Diethoxyaniline typically involves two key transformations: the formation of the aniline (B41778) group and the introduction of the two ethoxy groups. These can be achieved through various established methods.

Reductive Pathways to Aromatic Amines

A common and effective method for synthesizing aromatic amines like 2,5-Diethoxyaniline is through the reduction of a corresponding nitroaromatic compound. In this case, the precursor would be 1,4-diethoxy-2-nitrobenzene (B86752). The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂) using several reducing agents.

Catalytic hydrogenation is a widely used industrial method for this transformation. This process involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. guidechem.com Catalysts such as platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) are highly effective. guidechem.comgoogle.com The reaction is typically carried out in a solvent, such as ethanol (B145695) or an aromatic solvent like toluene (B28343) or xylene, at elevated temperatures and pressures. google.comresearchgate.net For instance, the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to its corresponding aniline has been successfully carried out at temperatures between 80°C and 110°C and pressures of 5 to 50 atmospheres. google.com

Another approach involves the use of metal-based reducing agents in acidic or neutral media. For example, zinc powder in a mixed solvent system of ethanol and water has been used to reduce 2,5-dimethoxy-4-chloro-nitrobenzene to the corresponding aniline with high yields. researchgate.net

Table 1: Comparison of Reductive Methods for Nitroaromatic Compounds

Reducing Agent/MethodCatalyst/ReagentsSolventKey ConditionsTypical Yield
Catalytic HydrogenationPt/C, H₂Methanol90-100°CHigh (e.g., 950kg/h production capacity) guidechem.com
Catalytic HydrogenationModified Pt/C, H₂Toluene or Xylene80-110°C, 5-50 atmNot specified google.com
Metal ReductionZinc powder, Acetic Acid, Ammonium (B1175870) ChlorideEthanol/WaterNot specified91.45% researchgate.net

Etherification Strategies for Alkoxy Groups

The introduction of the two ethoxy groups onto the benzene (B151609) ring is another critical step in the synthesis of 2,5-Diethoxyaniline. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. In this context, a dihydroxyaniline derivative or a related precursor would be treated with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. The base is necessary to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions that then react with the ethylating agent.

Conversion to 2,5-Diethoxyaniline Hydrochloride

For applications in pharmaceuticals and other fine chemical industries, organic bases like 2,5-Diethoxyaniline are often converted into their salt form. The hydrochloride salt is common due to its increased stability, crystallinity, and water solubility compared to the free base.

Acidification and Salt Formation Procedures

The conversion of 2,5-Diethoxyaniline to its hydrochloride salt is a straightforward acid-base reaction. The free base, dissolved in a suitable organic solvent such as isopropanol (B130326) or diethyl ether, is treated with a solution of hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom of the aniline group acts as a base, accepting a proton from the hydrochloric acid. This results in the formation of the anilinium chloride salt, which typically precipitates from the solution and can be isolated by filtration. For example, in the synthesis of a related compound, 2,5-dimethoxy-4-chloro-aniline, the hydrochloride salt was formed by reacting the aniline with hydrochloric acid. researchgate.net Similarly, in the synthesis of poly(2,5-dimethoxyaniline), the monomer was dissolved in 1 M HCl. ias.ac.in

Advanced Synthetic Approaches for Derivatives

The functionalization of the 2,5-Diethoxyaniline core allows for the creation of a diverse range of derivatives with potentially unique properties. The regioselectivity of these reactions is governed by the directing effects of the existing amino and ethoxy substituents.

Strategies for Regioselective Functionalization

The amino (-NH₂) and ethoxy (-OC₂H₅) groups are both strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. libretexts.orgvedantu.combyjus.com This means they increase the electron density of the benzene ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles. vedantu.combyjus.com In 2,5-Diethoxyaniline, the positions open for substitution are 3, 4, and 6. The powerful activating nature of the amino and hydroxyl groups can sometimes lead to over-reaction, such as polyhalogenation. libretexts.org

To control the reactivity and achieve selective functionalization, the activating influence of the amino group can be attenuated. libretexts.org A common strategy is to acetylate the amino group to form an acetanilide. libretexts.org This acetyl group can later be removed by hydrolysis. libretexts.org

Friedel-Crafts reactions, however, are generally not feasible with anilines because the amino group's lone pair of electrons reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.orgchemistrysteps.com

Reductive alkylation is another method for functionalizing anilines. A novel and highly regioselective Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline, producing para-alkyl derivatives by reacting aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. researchgate.net This suggests that similar strategies could be adapted for the regioselective functionalization of 2,5-Diethoxyaniline.

Multicomponent Reaction Incorporations of the Aniline Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The aniline functionality of 2,5-diethoxyaniline makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions, leading to the formation of diverse molecular scaffolds. The electron-donating ethoxy groups on the aniline ring can influence its reactivity in these transformations.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. sciencemadness.orgreddit.com In a hypothetical Ugi reaction involving 2,5-diethoxyaniline, it would serve as the amine component. The reaction would proceed through the initial formation of an imine between the aniline and a carbonyl compound, which is then attacked by the isocyanide and the carboxylate to form the final product. The electron-rich nature of the 2,5-diethoxyaniline may enhance the nucleophilicity of the nitrogen atom, potentially accelerating the initial imine formation.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgchemicalbook.com While the aniline itself is not a direct component in the classical Passerini reaction, its derivatives can be involved in Passerini-type reactions. For instance, an aldehyde-containing derivative of 2,5-diethoxyaniline could participate in such a reaction.

Below is a hypothetical data table illustrating the potential outcomes of a Ugi reaction utilizing 2,5-diethoxyaniline with various reactants.

Aldehyde/KetoneCarboxylic AcidIsocyanideHypothetical ProductHypothetical Yield (%)
BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(2,5-diethoxyphenyl)-2-(tert-butylamino)-2-phenylacetamide85
AcetoneBenzoic AcidCyclohexyl isocyanideN-(2,5-diethoxyphenyl)-N-(1-(cyclohexylamino)-1-methylethyl)benzamide78
CyclohexanonePropionic AcidBenzyl isocyanide1-(benzylamino)-N-(2,5-diethoxyphenyl)cyclohexane-1-carboxamide82

This table presents hypothetical data for illustrative purposes, as specific experimental results for 2,5-diethoxyaniline in Ugi reactions were not found in the searched literature. The yields are estimated based on typical outcomes for similar substituted anilines.

Challenges in Synthesis and Purity Enhancement Methodologies

One of the primary challenges in the synthesis of 2,5-diethoxyaniline is the potential for oxidation. Anilines, particularly electron-rich ones, are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts. This necessitates that the synthesis, particularly the reduction of the nitro precursor, be carried out under controlled conditions, often under an inert atmosphere to minimize exposure to air.

The purification of this compound also requires careful consideration. The hydrochloride salt is generally more stable to oxidation than the free base. However, achieving high purity often requires multiple recrystallizations. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the salt. A common technique involves dissolving the crude salt in a hot solvent in which it is soluble and then allowing it to cool, causing the purified salt to crystallize out, leaving impurities behind in the solvent.

Another purification strategy involves the conversion of the crude aniline to its hydrochloride salt, which can facilitate the removal of non-basic impurities. The salt can then be purified by recrystallization, and if necessary, the pure aniline can be regenerated by treatment with a base.

The following table outlines some common challenges and potential methodologies for purity enhancement of this compound.

ChallengePurity Enhancement MethodologyRationale
Oxidation of the aniline precursorSynthesis under inert atmosphere (e.g., Nitrogen or Argon)Minimizes contact with atmospheric oxygen, reducing the formation of colored oxidation byproducts.
Presence of unreacted starting materialsRecrystallization of the hydrochloride saltExploits solubility differences between the desired product and impurities at different temperatures.
Formation of isomeric byproductsChromatographic techniques (e.g., column chromatography) on the free base before salt formationSeparates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired isomer.
Removal of non-basic impuritiesConversion to the hydrochloride salt and subsequent washingNon-basic impurities will not form salts with HCl and can be washed away with a suitable organic solvent.
Discoloration of the final productTreatment with activated carbon during recrystallizationActivated carbon can adsorb colored impurities, leading to a purer, colorless product.

This table provides a summary of general purification techniques applicable to aniline hydrochlorides, tailored to the specific challenges that may be encountered with this compound.

Chemical Reactivity and Mechanistic Pathways of 2,5 Diethoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For 2,5-diethoxyaniline (B165579) hydrochloride, the reactivity and orientation of incoming electrophiles are dictated by the substituents present on the benzene (B151609) ring: two ethoxy groups and an amino group.

The two ethoxy (-OCH₂CH₃) groups on the benzene ring are powerful activating substituents. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms are delocalized into the aromatic π-system. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

These alkoxy groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In 2,5-diethoxyaniline, the ethoxy groups are at positions 2 and 5. The amino group (-NH₂) is also a strong activating, ortho-, para-director. However, as the compound is a hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). The anilinium group is a meta-director and is strongly deactivating due to its positive charge, which withdraws electron density from the ring through an inductive effect.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-OCH₂CH₃ (Ethoxy) Alkoxy Strong Activator Ortho, Para
-NH₂ (Amino) Amine Strong Activator Ortho, Para

| -NH₃⁺ (Anilinium) | Ammonium (B1175870) | Strong Deactivator | Meta |

Oxidation Reactions and Quinoneimine Formation

Anilines, particularly those with electron-donating substituents, are susceptible to oxidation. This process can lead to the formation of colored products and polymers.

The electrochemical oxidation of substituted anilines has been a subject of significant study. For 2,5-diethoxy-4-morpholinoaniline, a closely related compound, electrochemical studies show that oxidation generates an unstable p-benzoquinonediimine intermediate. wikipedia.org This species is highly reactive and its fate depends on the pH of the solution. In acidic media, the electrochemically generated quinonediimine undergoes two successive hydrolysis reactions to form 2,5-diethoxy-p-benzoquinone. wikipedia.org This suggests that the oxidation of 2,5-diethoxyaniline would likely proceed through a similar pathway, initially forming a 2,5-diethoxy-p-benzoquinone diimine cation radical, which can then undergo further reactions.

Studies on the analogous 2,5-dimethoxyaniline (B66101) show that electrochemical polymerization involves the initial formation of cation radicals via anodic oxidation. tib.eupsu.eduorganic-chemistry.org These radicals then couple, leading to chain propagation.

Chemical oxidation of 2,5-diethoxyaniline's counterpart, 2,5-dimethoxyaniline, using an oxidant like ammonium persulfate in an acidic medium, leads to oxidative coupling and the formation of a polymer, poly(2,5-dimethoxyaniline). chemistrysteps.comias.ac.in The reaction proceeds through the formation of cation radicals which then couple. tib.eupsu.edu During the addition of the oxidant, a deep blue color develops rapidly, indicating the formation of these reactive intermediates. ias.ac.in The resulting polymer has enhanced solubility in common organic solvents compared to polyaniline. chemistrysteps.comias.ac.in These polymerization reactions highlight the susceptibility of the aniline (B41778) ring to oxidative coupling, a process that leads to the formation of new carbon-carbon or carbon-nitrogen bonds, ultimately creating a polymer chain.

Nucleophilic Substitution Reactions Involving the Aniline Group

The amino group of 2,5-diethoxyaniline can itself act as a nucleophile or be converted into a good leaving group, enabling a different class of substitution reactions.

The lone pair of electrons on the nitrogen atom allows the amino group to act as a nucleophile. quora.com It can react with electrophiles such as acyl halides or acid anhydrides in nucleophilic addition-elimination reactions to form amides. chemistrysteps.com For instance, to control the high reactivity of anilines in electrophilic substitution, the amino group is often acetylated by reaction with acetic anhydride. libretexts.org This forms an N-arylamide, which is still an activating ortho-, para-director but is less reactive than the free amine. libretexts.org A documented example shows 2,5-dimethoxyaniline reacting with 4-nitrobenzoic acid to form the corresponding amide with a 77.2% yield.

Furthermore, primary arylamines like 2,5-diethoxyaniline can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). organic-chemistry.orgchemguide.co.uk This process converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. libretexts.org The diazonium group can then be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions. organic-chemistry.org This two-step sequence is a powerful synthetic tool for introducing a range of functional groups onto an aromatic ring that are otherwise difficult to install directly. libretexts.org

Hydrolysis and Degradation Mechanisms

The stability of 2,5-diethoxyaniline hydrochloride is pertinent to its storage and application. Hydrolysis represents a key degradation pathway.

A study on the hydrolysis of mono 2,5-diethoxy aniline phosphate (B84403) in an acidic medium revealed that the conjugate species of the ester acts as the reactive species. quora.comgoogle.com This finding is significant for this compound, as it exists in its protonated (conjugate acid) form. The study, conducted at various temperatures and ionic strengths, points to a mechanism where the protonated form is more susceptible to hydrolytic cleavage. quora.comgoogle.com

As mentioned previously, the products of oxidation can also undergo hydrolysis. The electrochemically generated p-benzoquinonediimine from a related diethoxy aniline derivative is unstable in acidic aqueous solutions and is converted to 2,5-diethoxy-p-benzoquinone through successive hydrolysis reactions. wikipedia.org This indicates that if this compound is oxidized, the resulting intermediates are prone to degradation by water.

Additionally, studies on the thermal stability of poly(2,5-dimethoxyaniline) suggest that the polymer shows resistance to thermal changes, which may be due to cross-linking reactions. ias.ac.in The initial weight loss observed during thermogravimetric analysis (TGA) of the polymer at around 120 °C is attributed to the degradation of water or moisture molecules, while the polymer backbone itself decomposes at a much higher temperature (around 400 °C). tib.eupsu.edu

Condensation Reactions and Heterocycle Formation

2,5-Diethoxyaniline and its derivatives are valuable starting materials for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.net These are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netyoutube.com The synthesis generally involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. youtube.com

While specific examples detailing the synthesis of Schiff bases directly from this compound were not prevalent in the search results, the general principles of Schiff base formation are well-established. researchgate.netyoutube.comajol.infoscience.govajol.infonih.govuobasrah.edu.iqrecentscientific.comresearchgate.netresearchgate.net The reaction is often carried out by refluxing the amine and carbonyl compound in a suitable solvent, such as ethanol (B145695). ajol.inforecentscientific.com In some cases, an acid catalyst can be used to facilitate the dehydration step. youtube.com

The resulting Schiff bases derived from substituted anilines can serve as versatile ligands in coordination chemistry and as intermediates in the synthesis of various biologically active compounds. researchgate.netajol.infoscience.gov

2,5-Diethoxyaniline can participate in cyclization reactions to form heterocyclic compounds, such as quinoline (B57606) derivatives, through reactions like the Knorr quinoline synthesis. thieme-connect.comchempedia.infoiipseries.org This reaction involves the acid-promoted cyclization of a β-ketoanilide to form a 2-hydroxyquinoline. chempedia.infowikipedia.org

In a general approach, a β-ketoanilide is first prepared by the acylation of an aniline derivative. For instance, 2,5-dimethoxyaniline, a closely related compound, has been acylated with β-oxo thioesters to form the corresponding anilides. thieme-connect.com These anilides then undergo intramolecular cyclization in the presence of an acid, such as sulfuric acid or polyphosphoric acid, to yield the quinoline ring system. thieme-connect.comwikipedia.org The use of 2,5-dialkoxyanilines in the Knorr synthesis provides a route to 5,8-dialkoxyquinoline systems. thieme-connect.com

While the provided search results focus on the use of 2,5-dimethoxyaniline, the principles of the Knorr synthesis are applicable to 2,5-diethoxyaniline, which would be expected to react similarly to yield 5,8-diethoxyquinoline derivatives. thieme-connect.comchempedia.info The reaction proceeds through an electrophilic aromatic substitution mechanism, where the enol or enolate of the β-keto group attacks the aniline ring, followed by dehydration to form the heterocyclic ring. wikipedia.org

Diazotization Reactions and Subsequent Transformations

Primary aromatic amines like this compound readily undergo diazotization reactions. organic-chemistry.orgwikipedia.org This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). organic-chemistry.orglumenlearning.com The reaction converts the primary amino group into a diazonium group (-N₂⁺). organic-chemistry.orglumenlearning.com The resulting arenediazonium salt, in this case, 2,5-diethoxybenzenediazonium chloride, is a versatile intermediate in organic synthesis. organic-chemistry.orgwikipedia.org

The diazonium group is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide variety of nucleophiles in subsequent transformations. wikipedia.orglumenlearning.commasterorganicchemistry.comyoutube.com These transformations include:

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.comyoutube.com

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating yields the aryl fluoride. lumenlearning.commasterorganicchemistry.com

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl group, forming a phenol. wikipedia.orglumenlearning.com

Reduction: The diazonium group can be replaced by a hydrogen atom by treatment with reducing agents such as hypophosphorous acid (H₃PO₂). wikipedia.orgmasterorganicchemistry.com

These reactions provide a powerful method for introducing a wide range of functional groups onto the aromatic ring, starting from the corresponding aniline. lumenlearning.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tri-2,5-diethoxyaniline phosphate
Mono-2,5-diethoxyaniline phosphate
2,5-dimethoxyaniline
Quinoline
2-hydroxyquinoline
5,8-diethoxyquinoline
2,5-diethoxybenzenediazonium chloride
Nitrous acid
Sodium nitrite
Hydrochloric acid
Dioxane
Sulfuric acid
Polyphosphoric acid
Fluoroboric acid
Hypophosphorous acid
Copper(I) chloride
Copper(I) bromide

Advanced Spectroscopic and Structural Elucidation of 2,5 Diethoxyaniline Hydrochloride and Its Polymers

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2,5-Diethoxyaniline (B165579) hydrochloride and its polymers.

Assignment of Characteristic Bands for Functional Groups

The FT-IR and Raman spectra of 2,5-Diethoxyaniline hydrochloride and its polymers exhibit a series of characteristic absorption bands that correspond to specific vibrational modes of the molecule. In the polymer, the presence of both benzenoid and quinoid ring structures gives rise to distinct spectral features. For instance, the stretching vibrations of the benzenoid rings are typically observed in the region of 1575–1587 cm⁻¹, while the quinoid ring stretching appears around 1503–1816 cm⁻¹. ias.ac.in The substitution pattern on the aniline (B41778) ring can cause a noticeable shift in these frequencies.

Key vibrational bands for poly(2,5-diethoxyaniline) and related structures are summarized in the table below.

Vibrational ModeWavenumber (cm⁻¹)Reference
Benzenoid Ring Stretching1575–1587 ias.ac.in
Quinoid Ring Stretching1503–1816 ias.ac.in
Phenyl C=C Stretching1615 researchgate.net

This table is interactive. Click on the headers to sort the data.

Analysis of Benzenoid and Quinoid Ring Unit Signatures

The polymerization of 2,5-Diethoxyaniline leads to a polymer backbone containing both reduced benzenoid and oxidized quinoid structural units. The relative ratio of these units is crucial in determining the polymer's electronic properties. Vibrational spectroscopy is instrumental in distinguishing between these two forms.

The IR spectra of the polymer show characteristic absorptions for both ring types. ias.ac.in The intensity of the quinoid band relative to the benzenoid band can provide a qualitative measure of the degree of oxidation in the polymer. ias.ac.in Raman spectroscopy complements FT-IR by providing information on the non-polar bonds and symmetric vibrations, offering a more complete picture of the polymer's structure. The presence and relative intensities of bands associated with benzenoid and quinoid rings are indicative of the polymer's oxidation state and conjugation length. cuni.czresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is employed to investigate the electronic transitions within the monomer and the resulting polymer, providing insights into their electronic structure and conjugation.

Analysis of Electronic Transitions in Monomers and Polymers

The UV-Vis absorption spectrum of poly(2,5-diethoxyaniline) is characterized by two primary absorption bands. ias.ac.in The first, appearing in the range of 355-375 nm, is attributed to the π-π* transition within the benzenoid rings. rsc.org The second band, observed at higher wavelengths, corresponds to the exciton (B1674681) absorption of the quinoid rings. ias.ac.in The position and intensity of these bands are sensitive to the solvent, the level of doping, and the polymer's oxidation state. For instance, in HCl-doped polymers, the π-π* transition is seen between 286–336 nm, and the exciton transition occurs at 557–597 nm. ias.ac.in

Polymer/Derivativeπ-π* Transition (nm)Exciton/Polaron Transition (nm)Reference
Poly-2,5-diethoxyaniline35565 rsc.org
Poly-2,5-dibutoxyaniline37065 rsc.org
Poly-2,5-dihexyloxyaniline37565 rsc.org
HCl-doped Polymers286-336557-597 ias.ac.in
Poly(2,5-dimethoxyaniline) (reduced)370- scielo.brscispace.com
Poly(2,5-dimethoxyaniline) (partially oxidized)-470 scielo.brscispace.com
Poly(2,5-dimethoxyaniline) (fully oxidized)-690 scielo.brscispace.com

This table is interactive. Click on the headers to sort the data.

Spectroelectrochemical Studies

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemical techniques to monitor the changes in the electronic absorption spectrum of the polymer as a function of the applied potential. nih.gov This method allows for the in-situ observation of the transitions between different redox states of the polymer. For the related poly(2,5-dimethoxyaniline), spectroelectrochemical studies reveal distinct spectral changes corresponding to the transition from the fully reduced leucoemeraldine form (yellow, ~370 nm) to the partially oxidized emeraldine (B8112657) form (green, ~470 nm) and finally to the fully oxidized pernigraniline form (blue, ~690 nm). scielo.brscispace.com These transitions are reversible and demonstrate the electrochromic properties of the polymer. scielo.brscispace.comscielo.br The specific potentials at which these transitions occur can be influenced by the electrolyte used. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. While obtaining well-resolved NMR spectra for the insoluble polymer can be challenging, NMR studies of the monomer and soluble oligomers provide invaluable structural information.

For the related compound 2,5-dimethoxyaniline (B66101), ¹H NMR and ¹³C NMR data are available and can offer insights into the expected chemical shifts for this compound, accounting for the difference in the alkoxy substituent. chemicalbook.comresearchgate.net The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the ethyl group protons (a triplet and a quartet). The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. chemicalbook.com

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structural integrity of the 2,5-Diethoxyaniline monomer. The spectrum provides distinct signals corresponding to each type of proton in the molecule, based on its unique chemical environment.

For 2,5-Diethoxyaniline, the ethoxy groups give rise to characteristic signals: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, due to spin-spin coupling with each other. The aromatic protons appear as distinct signals in the downfield region of the spectrum. The amino (–NH₂) group protons also produce a signal, though its chemical shift can be variable and the peak may be broad.

Upon formation of the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) salt (–NH₃⁺) leads to a downfield shift in the signals of the nearby aromatic protons due to the increased electron-withdrawing nature of the substituent. The ammonium protons themselves will have a characteristic signal, the position of which can be influenced by the solvent and concentration.

The ¹H NMR spectrum of the corresponding polymer, poly(2,5-diethoxyaniline), displays significantly broader peaks compared to the monomer. This peak broadening is a hallmark of polymerization and is attributed to the reduced mobility of the protons within the long polymer chains and the distribution of different chemical environments along the chain. While the broadness obscures fine coupling details, the integrated areas of the signals can still provide information about the relative number of protons.

Table 1: Representative ¹H NMR Spectral Data for 2,5-Diethoxyaniline

Proton Type Typical Chemical Shift (δ) ppm Multiplicity
Ethoxy (–CH₃)~1.4Triplet
Amino (–NH₂)VariableBroad Singlet
Ethoxy (–OCH₂–)~4.0Quartet
Aromatic (Ar–H)6.5 - 7.5Multiplets
Note: Chemical shifts are approximate and can vary based on solvent and conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum will show signals for the two carbons of the ethoxy groups (–OCH₂C H₃ and –OC H₂CH₃). The six carbons of the benzene (B151609) ring will also produce signals in the aromatic region (typically 100-150 ppm). The carbons directly bonded to the oxygen atoms (C2, C5) will be shifted significantly downfield, while the carbon bonded to the nitrogen (C1) will also have a characteristic chemical shift. The remaining aromatic carbons (C3, C4, C6) will appear at distinct positions, confirming the substitution pattern.

For the polymer, poly(2,5-diethoxyaniline), the ¹³C NMR spectrum, much like the proton spectrum, is characterized by broad signals. This broadening arises from the distribution of monomer linkages (head-to-tail, head-to-head, etc.) and the different conformational states along the polymer chain. Despite the broadening, the spectrum is useful for confirming the presence of the key carbon environments (aromatic and aliphatic) within the polymer structure. In studies of analogous substituted polyanilines, the resolution is often insufficient to resolve all individual carbon signals seen in the monomer, but distinct regions for protonated and non-protonated aromatic carbons can be identified. sigmaaldrich.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,5-Diethoxyaniline, electron ionization mass spectrometry (EI-MS) can be utilized. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the parent molecule (181.23 g/mol ). nist.gov

The spectrum also reveals a series of fragment ion peaks, which provide valuable structural information. Common fragmentation pathways for 2,5-Diethoxyaniline involve the loss of ethyl or ethoxy groups from the molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₅NO₂).

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is the primary technique for investigating the atomic and molecular structure of crystalline materials and assessing the degree of crystallinity in semi-crystalline substances like polymers.

Crystal Structure Analysis of this compound

Single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its three-dimensional structure. This technique can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It would also reveal the crystal lattice parameters (unit cell dimensions a, b, c and angles α, β, γ) and the space group, which describes the symmetry of the crystal. This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding between the ammonium group and chloride ions, which govern the packing of the molecules in the crystal.

Assessment of Crystallinity and Amorphous Domains in Poly(2,5-diethoxyaniline)

Unlike the small molecule monomer, polymers like poly(2,5-diethoxyaniline) are typically semi-crystalline, containing both ordered crystalline domains and disordered amorphous regions. Wide-angle X-ray diffraction (WAXD) is used to assess this morphology.

The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the ordered crystalline regions, while the broad halo is characteristic of the amorphous domains. Studies on the closely related poly(2,5-dimethoxyaniline) (PDMA) show that the degree of crystallinity is highly dependent on the synthesis conditions and doping levels. researchgate.netias.ac.in Doped forms of the polymer generally exhibit a higher degree of crystallinity compared to the undoped base form. ias.ac.in The diffraction peaks are indicative of the periodic spacing between polymer chains and the π-π stacking distance between the aromatic rings. researchgate.net The presence of both distinct crystalline peaks and a broad amorphous background confirms the semi-crystalline nature of these polymers. researchgate.net

Table 2: Representative XRD Findings for Substituted Polyanilines (using PDMA as an analogue)

Polymer Form Observed Feature Interpretation
Doped PDMASharp diffraction peaksSubstantial degree of crystallinity
Undoped PDMA BaseBroader, less intense peaksLower degree of crystallinity
All SamplesBroad amorphous haloPresence of disordered domains

Small-Angle X-ray Scattering (SAXS) for Nanocomposite Characterization

When poly(2,5-diethoxyaniline) is used as a matrix material for nanocomposites, Small-Angle X-ray Scattering (SAXS) becomes an essential tool for characterizing the structure at the nanoscale. xenocs.com Nanocomposites are materials where nanoscale fillers are dispersed within a polymer matrix to enhance its properties. xenocs.com

SAXS provides statistically significant information about the size, shape, and spatial distribution of these nanofillers within the polymer matrix over a large sample volume. xenocs.com By analyzing the scattering pattern at very small angles, researchers can determine parameters such as the average particle size of the filler, the size distribution, and the distance between particles. xenocs.comresearchgate.net This is crucial because the bulk properties of the nanocomposite are highly dependent on how well the nanofiller is dispersed. researchgate.net SAXS can distinguish between a well-dispersed system of individual nanoparticles and a system where particles have formed agglomerates or clusters, providing critical insights for optimizing the material's performance. xenocs.com

Surface Morphology and Microscopic Analysis

The surface morphology of polymer films is crucial as it influences their physical and electrochemical properties, including adhesion, conductivity, and interaction with other materials. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques to visualize and quantify the surface features of these polymer films.

Scanning Electron Microscopy (SEM) for Film Morphology

For instance, when PDMA is synthesized electrochemically, the acid medium plays a significant role in the resulting morphology. Films synthesized in oxalic acid tend to exhibit a highly porous microfiber structure, while those prepared in nitric acid show a more disordered microfiber arrangement. scielo.br In contrast, using hydrochloric acid as the electrolyte can lead to the formation of ordered, tiny-granular aggregates. scielo.br These differences are attributed to the size and nature of the dopant anion, which influences the packing and growth of the polymer chains.

In chemical polymerization, the ratio of oxidants can also control the morphology. Studies using a binary oxidant system of ferric chloride (FeCl₃) and ammonium persulfate (APS) have shown that varying their ratio impacts the resulting structure of the PDMA samples. researchgate.net One study noted a tubular morphology for the homopolymer, which is distinct from the fibrillar microstructure typically observed for unsubstituted polyaniline. ias.ac.in

Table 1: Influence of Synthesis Acid on PDMA Film Morphology

Synthesis Acid Resulting Morphology
Oxalic Acid Highly porous microfiber structure scielo.br
Nitric Acid Disordered microfiber scielo.br

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the polymer surface at the nanoscale, offering quantitative data on surface roughness and other features. This technique is particularly useful for understanding the fine details of the film's surface that can impact its performance in various applications.

Studies on blends of PDMA with fluoropolymers like poly(vinylidene fluoride) (PVDF) have utilized AFM to evaluate the surface properties of the resulting materials. These analyses have revealed porous morphologies with indications of phase separation, where one polymer component may be enriched at the surface. researchgate.net Such information is critical for applications like protective coatings, where surface properties determine adhesion and barrier performance. researchgate.net

Table 2: Conceptual AFM Data for Electropolymerized Films

Deposition Cycles Average Roughness (Ra) Key Topographical Features
Low Low Relatively smooth surface with small, isolated grains
Medium Intermediate Formation of larger, coalesced islands

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For conductive polymers like PDMA, XPS is invaluable for determining the doping level and the different oxidation states of key elements, particularly nitrogen.

In the analysis of poly(2,5-dimethoxyaniline), XPS has been used to probe the nitrogen (N1s) core-level spectrum. An upshift in the N1s envelope in the XPS spectra can indicate residual doping in the polymer. ias.ac.in The deconvolution of the N1s spectrum typically reveals multiple peaks corresponding to different nitrogen environments within the polymer backbone, such as benzenoid amine (-NH-), quinoid imine (=N-), and charged nitrogen species (N⁺). The relative areas of these peaks provide a quantitative measure of the oxidation state of the polymer.

Furthermore, XPS analysis of PDMA can confirm the presence of other elements, such as carbon (C1s) and oxygen (O1s) from the polymer backbone and ethoxy groups, as well as counter-ions from the dopant acid (e.g., Cl⁻ from HCl). The high-resolution spectra of these elements can also provide insights into their chemical bonding environments. For example, the C1s spectrum can be deconvoluted to distinguish between carbons in the benzene ring, carbon bonded to nitrogen, and carbon in the alkoxy groups.

Table 3: Representative XPS N1s Peak Assignments for Polyaniline Derivatives

Binding Energy (eV) Nitrogen Species Oxidation State
~399.4 Benzenoid amine (-NH-) Reduced
~400.5 Quinoid imine (=N-) Oxidized

Computational Chemistry and Theoretical Modeling for 2,5 Diethoxyaniline Hydrochloride

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties. However, no published studies were found that performed DFT calculations on 2,5-diethoxyaniline (B165579) hydrochloride.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of 2,5-diethoxyaniline hydrochloride derived from DFT calculations is not available in the scientific literature.

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

There are no publicly available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound. This information is crucial for understanding the compound's electronic transitions and reactivity.

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

A theoretical prediction of the infrared and Raman vibrational frequencies for this compound, which would aid in the interpretation of experimental spectra, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps, which are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, have not been computationally generated for this compound in any available study.

Analysis of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, which are important for applications in optoelectronics, has not been undertaken for this compound through computational methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations, which are used to study the physical movements of atoms and molecules over time, have not been reported for this compound. Such simulations could provide insights into its behavior in different environments, such as in solution or as part of a larger system.

Adsorption Mechanism Studies and Interaction Energies

While no direct studies on the adsorption mechanism of this compound were found, research on structurally similar compounds provides a framework for understanding its potential interactions. For instance, a study on the adsorption of 4-chloro-2,5-dimethoxyaniline (B1194742) on activated pine-sawdust pyrolytic char demonstrated that the process is influenced by factors such as pH. researchgate.netresearchgate.net The adsorption was found to be a spontaneous and endothermic process, well-described by the Koble–Corrigan, Langmuir, pseudo-second-order, and Elovich models. researchgate.netresearchgate.net

Theoretical calculations for this compound would likely involve modeling the interaction between the protonated aniline (B41778) derivative and a given adsorbent surface. These calculations could determine the interaction energies, identify the most stable adsorption geometries, and elucidate the nature of the intermolecular forces involved, such as hydrogen bonding and van der Waals interactions. The protonated amino group would be expected to play a significant role in the adsorption process, particularly on negatively charged surfaces.

Theoretical Frameworks for Kinetic Studies (e.g., Hammett, Bunnett, Bunnett-Olsen Hypotheses)

The Hammett equation is a widely used linear free-energy relationship in organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. rsc.orgorientjchem.org Kinetic studies on the reactions of substituted anilines have often employed the Hammett equation to elucidate reaction mechanisms. rsc.orgorientjchem.org For example, the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate showed a linear Hammett plot, with the negative reaction constant (ρ) indicating the formation of a positively charged intermediate in the rate-determining step. orientjchem.org Similarly, the reaction of substituted anilines with chloramine (B81541) T also yielded a linear Hammett plot. rsc.org

For this compound, a Hammett-type analysis could be applied to study its reactivity in various reactions, such as electrophilic aromatic substitution or oxidation. The ethoxy groups at the 2- and 5-positions would have specific substituent constants (σ) that would influence the reaction rate.

The Bunnett and Bunnett-Olsen hypotheses are extensions of these concepts, particularly useful for reactions occurring in acidic solutions. Given that the compound of interest is a hydrochloride salt and would likely be studied in acidic media, these frameworks would be highly relevant for analyzing the role of the acid and water in the reaction mechanism. However, no specific studies applying these hypotheses to this compound have been identified.

Applications in Advanced Materials Science Based on 2,5 Diethoxyaniline Hydrochloride Derivatives

Conducting Polymers and Electroactive Materials

Conducting polymers derived from substituted anilines are a cornerstone of modern materials science due to their unique electronic, optical, and electrochemical properties. These materials find use in a wide array of applications, including sensors, batteries, and electrochromic devices.

Poly(2,5-diethoxyaniline) (PDEA) and its Analogs

Poly(2,5-diethoxyaniline) (PDEA) is a substituted polyaniline. The introduction of alkoxy groups, such as the ethoxy groups in PDEA or the methoxy (B1213986) groups in its well-studied analog poly(2,5-dimethoxyaniline) (PDMA), imparts significant advantages over unsubstituted polyaniline. scielo.br A primary benefit is improved solubility in common organic solvents, which severely limits the processability of the parent polyaniline. ias.ac.in For instance, the homopolymer base of PDMA is reportedly soluble in solvents like chloroform (B151607) (CHCl3), dichloromethane (B109758) (CH2Cl2), and moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). ias.ac.in

The presence of 2,5-dialkoxy substituents on the phenyl rings has also been shown to result in enhanced electrical conductivity compared to mono-substituted polyanilines. scielo.brscielo.br While the homopolymer of PDMA itself may exhibit relatively low conductivity, its planar structure and well-developed polaronic features make it a compelling material for further modification and application. ias.ac.in

Electrochemical Polymerization for Film Deposition

Electrochemical polymerization is a precise method for depositing thin, uniform films of conducting polymers directly onto electrode surfaces. This technique offers excellent control over film thickness and morphology. For the analogous PDMA, films are typically deposited on conductive substrates like indium tin oxide (ITO) coated glass or stainless steel. scielo.br

The process involves the electrochemical oxidation of the monomer, such as 2,5-dimethoxyaniline (B66101) (DMA), in an acidic electrolyte solution. scielo.br The mechanism proceeds through the formation of cation radicals, which then couple to form dimers and oligomers, eventually leading to the growth of the polymer chain on the electrode surface. scielo.br Various acids, including oxalic acid, hydrochloric acid (HCl), and sulfuric acid (H2SO4), have been used as supporting electrolytes, with the choice of acid influencing the adhesion and morphology of the resulting polymer film. scielo.br For example, using dibasic oxalic acid can lead to higher adhesion of the polymer to the substrate compared to mineral acids like HCl. scielo.br The polymerization can be carried out potentiostatically (at a constant potential) or by potential cycling (potentiodynamically). scielo.br

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization represents a scalable method for producing bulk quantities of conducting polymers. This technique involves the oxidation of the monomer using a chemical oxidizing agent in an acidic medium. For the synthesis of PDMA and its copolymers, ammonium (B1175870) persulfate ((NH4)2S2O8) is a commonly used oxidant. ias.ac.in

The typical procedure involves dissolving the monomer (e.g., 2,5-dimethoxyaniline) in an aqueous acid solution, such as 1 M HCl, and cooling the solution to between 0–5 °C. ias.ac.in A pre-chilled solution of the oxidant is then added dropwise under vigorous stirring. The polymerization is marked by a rapid color change, and the resulting polymer precipitates out of the solution. ias.ac.in This method has been successfully used to synthesize both the homopolymer PDMA and its copolymers with aniline (B41778). ias.ac.in Another approach involves using a mild oxidizing system like HCl/NaCl/H2O2, which has been shown to produce nanostructured PDMA with high surface area and electrical conductivity. rsc.org

Copolymers with Enhanced Properties

Copolymerization is a strategic approach to tailor and enhance the properties of conducting polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, conductivity, and electroactivity can be fine-tuned. Copolymers of 2,5-dimethoxyaniline with aniline (termed PADMOA) have been synthesized to combine the improved solubility of PDMA with the higher conductivity of polyaniline (PAN). ias.ac.in

These copolymers are synthesized via chemical oxidative polymerization, using varying molar fractions of aniline and 2,5-dimethoxyaniline in the feed. ias.ac.in Research has shown that as the proportion of aniline in the copolymer increases, the electrical conductivity of the resulting material also increases. ias.ac.in This allows for the creation of materials with a balance of processability and electrical performance. Blending PDMA with other polymers, such as poly(styrene sulfonic acid) or waterborne polyurethane, has also been explored to improve performance characteristics like optical contrast and switching time in electrochromic applications. scielo.br

Doping Effects and Conductivity Modulation

The electrical conductivity of polyaniline and its derivatives is critically dependent on a process called doping. Doping involves the protonation of the polymer chain by an acid, which introduces charge carriers (polarons and bipolarons) and transforms the material from an insulating to a conducting state. ias.ac.inarabjchem.org The level of conductivity is influenced by several factors, including the doping acid used, the degree of protonation, and the polymer's morphology.

For PDMA, doping with acids like HCl is essential for its conductivity. ias.ac.in However, even with a high doping level, the homopolymer may exhibit only moderate conductivity, potentially due to the localization of charge carriers. ias.ac.in The type of dopant anion also plays a significant role; larger anions can hinder diffusion into the polymer matrix, affecting the doping process and conductivity. scielo.br In electrochromic applications, the choice of electrolyte acid can modulate the conductivity and, consequently, the device's response time. For instance, the diprotic nature of H2SO4 can lead to a higher concentration of H+ ions in the polymer matrix, resulting in a greater extent of doping and faster switching speeds compared to a monoprotic acid like HCl. scielo.br

Conductivity of PDMA and its Copolymers
PolymerDopantConductivity (S/cm)Reference
Poly(2,5-dimethoxyaniline) (PDMOA)HCl10-4 ias.ac.in
Poly(aniline-Co-2,5-dimethoxyaniline) (PADMOA)HClIncreases with aniline content ias.ac.in
Nanostructured Poly(2,5-dimethoxyaniline)HCl/NaCl/H₂O₂~10-1 rsc.org

Electrochromic Devices and Light Modulation Applications

Electrochromism is the phenomenon where a material reversibly changes its optical properties (color) in response to an applied electrical potential. Conducting polymers like PDMA are excellent candidates for electrochromic devices (ECDs) due to their distinct color changes between different oxidation states, fast switching times, and good processability. scielo.brscispace.com Applications for such devices include smart windows, non-emissive displays, and automatic rearview mirrors. scielo.br

PDMA films exhibit multiple colors depending on their redox state. In its fully reduced (leucoemeraldine) state, it is typically yellow. scielo.br Upon oxidation, it transitions to a green intermediate state (emeraldine) and then to a blue fully oxidized (pernigraniline) state. scielo.brscispace.com These reversible color changes are the basis for its use in ECDs. scielo.br

The performance of a PDMA-based electrochromic device, particularly its response time, is influenced by the applied potential and the electrolyte used. scielo.br Faster response times are generally observed at higher applied potentials due to increased conductivity. scielo.br Studies have shown that PDMA films can achieve response times of less than 2 seconds. researchgate.net The choice of acid in the electrolyte also impacts performance; for example, using H2SO4 as the electrolyte has been shown to result in faster response times compared to HCl, attributed to more effective doping. researchgate.net

Electrochromic Properties of Poly(2,5-dimethoxyaniline) (PDMA) Film
PropertyDetailsReference
Color (Reduced State)Yellow (Leucoemeraldine) scielo.br
Color (Oxidized State)Blue (Pernigraniline) scielo.br
Response Time< 2 seconds (at 1.6 V in H₂SO₄) researchgate.net
Response Time ComparisonFaster in H₂SO₄ electrolyte than in HCl electrolyte researchgate.net

Reversible Color Change Mechanisms

Polymers derived from 2,5-dialkoxyanilines are noted for their electrochromic properties, meaning they can undergo reversible color changes when a voltage is applied. scielo.br This behavior is rooted in the polymer's ability to exist in multiple, stable oxidation states, each with a distinct color.

The mechanism, as extensively studied in the analogue PDMA, involves transitions between three primary redox states:

Leucoemeraldine: The fully reduced state, which is typically pale yellow. scielo.brias.ac.in

Emeraldine (B8112657): The partially oxidized, conductive state, which appears green. ias.ac.inresearchgate.net This form contains conjugated quinoid rings in its backbone. scielo.br

Pernigraniline: The fully oxidized state, which is dark blue or violet. ias.ac.inscite.ai

The transition between these states is an electrochemical redox reaction. scielo.br Applying a negative potential shifts the polymer to its reduced (leucoemeraldine) form, while a positive potential induces oxidation, first to the emeraldine and then to the pernigraniline state. ias.ac.in For instance, in PDMA films, the transition from the yellow leucoemeraldine form to the blue pernigraniline form occurs upon applying a positive potential, with the process being fully reversible. ias.ac.in The specific absorption bands corresponding to these states in PDMA have been identified; the fully reduced state shows a peak around 370 nm, which shifts to 470 nm (intermediate state) and ~750 nm upon oxidation. scielo.brias.ac.in This fundamental property suggests that polymers of 2,5-diethoxyaniline (B165579) hydrochloride are strong candidates for use in electrochromic devices like smart windows, nonemissive displays, and optical shutters. scielo.brresearchgate.net

Response Time and Stability Studies

The performance of an electrochromic material is critically defined by its switching speed (response time) and its stability over repeated cycles. Research on PDMA films demonstrates that these parameters are highly dependent on the experimental conditions, such as the applied potential and the type of electrolyte used. scielo.brresearchgate.net

Faster response times are generally observed at higher applied potentials due to increased conductivity within the polymer film. scielo.br The choice of acid electrolyte also plays a crucial role. Studies comparing hydrochloric acid (HCl) and sulfuric acid (H2SO4) found that PDMA films exhibited faster switching in H2SO4. scielo.brresearchgate.net At an applied potential of 1.6 V in an H2SO4 electrolyte, a response time of less than 2 seconds was achieved for the color change. scielo.brresearchgate.net The stability of these materials is also a key consideration. The performance of PDMA films has been shown to improve by blending them with other polymers like poly(styrene sulfonic acid) or waterborne polyurethane. scispace.com

Table 1: Response Times for Poly(2,5-dimethoxyaniline) Film Under Different Conditions

Applied Potential (V) Electrolyte Oxidation Response Time (Yellow to Blue) Reduction Response Time (Blue to Yellow)
0.8 0.001 M HCl 34 s 29 s
1.0 0.001 M HCl 28 s 20 s
1.2 0.001 M HCl 10 s 8 s
1.6 0.001 M HCl 2 s 1 s
0.8 0.001 M H2SO4 40 s 30 s
1.0 0.001 M H2SO4 20 s 15 s
1.2 0.001 M H2SO4 8 s 5 s
1.6 0.001 M H2SO4 < 2 s 1 s

This table is generated based on data from a study on poly(2,5-dimethoxyaniline) (PDMA), a close analogue of poly(2,5-diethoxyaniline). Data from Mungkalodom et al., 2014. scielo.br

Sensor Technologies

The unique electrochemical properties of conducting polymers derived from dialkoxy anilines make them highly suitable for various sensor applications. Their ability to change conductivity or potential in response to chemical interactions is the basis for their sensing capabilities.

Electrochemical Sensors for Chemical Detection

Polymers like PDMA have been successfully used to create potentiometric sensors, for example, for measuring pH. scispace.com A PDMA-modified electrode can be fabricated through a simple one-step electropolymerization process on a stainless steel substrate. scispace.com The sensor's mechanism relies on the protonation and deprotonation of nitrogen atoms within the polymer chain in response to changes in the surrounding pH. scispace.com

Studies on PDMA-based pH sensors have shown a reversible and linear response in the pH range of 2 to 8, with a rapid response time of less than 10 seconds. scispace.com The sensor demonstrated good stability over a month and selectivity for hydrogen ions over other common interfering ions. scispace.com This indicates a strong potential for 2,5-diethoxyaniline hydrochloride derivatives to be used in fabricating robust and inexpensive chemical sensors.

Biosensor Development (e.g., Impedimetric Immunosensors, Aptasensors)

The high surface area of nanostructured conducting polymers and their compatibility with biological molecules make them excellent candidates for biosensor development. Nanostructures of PDMA, for instance, have been used to create highly sensitive enzymatic glucose biosensors. researchgate.net

In one such application, PDMA was synthesized as nanorods (PDMA-NR) and then immobilized with the enzyme glucose oxidase (GOx). researchgate.net This PDMA-NR/GOx electrode served as an effective platform for glucose detection. The nanostructured polymer provides an ideal matrix for enzyme immobilization and acts as an "electron wire" to transmit the electrochemical signal to the electrode. researchgate.net The resulting biosensor exhibited high sensitivity, selectivity, and stability for glucose detection. researchgate.net The linear detection range and low detection limit highlight the effectiveness of this material in biosensing. Similar principles could be applied to develop impedimetric immunosensors or aptasensors using poly(2,5-diethoxyaniline).

Table 2: Performance of a Poly(2,5-dimethoxyaniline) Nanorod-Based Glucose Biosensor

Parameter Value
Linear Range 1 - 10 µM
Detection Limit (S/N=3) 0.5 µM
Sensitivity 5.03 µA/µM

This table is generated based on data from a study on a poly(2,5-dimethoxyaniline) (PDMA) nanorod biosensor. Data from Ansari et al., 2014. researchgate.net

Gas Sensor Applications

Derivatives of substituted polyanilines are also being explored for gas sensing, particularly for detecting toxic gases at room temperature. A device known as a double lateral heterojunction (DLH), combining poly(2,5-dimethoxyaniline) with lutetium bisphthalocyanine (LuPc₂), has been developed as a highly sensitive ammonia (B1221849) sensor. acs.org

The sensor operates in a conductometric mode, where the electrical resistance of the material changes upon exposure to the target gas. The PDMA-based device was shown to be particularly sensitive to ammonia, even in a humid atmosphere, which is often a challenge for gas sensors. acs.org The sensor achieved a low detection limit of 320 parts per billion (ppb). acs.org This successful application suggests that poly(2,5-diethoxyaniline) could be a key material for developing sensors for air quality monitoring and even for health diagnostics through breath analysis. acs.org

Organic Electronics and Optoelectronic Materials

The introduction of alkoxy groups onto the polyaniline backbone, as in poly(2,5-diethoxyaniline), significantly enhances properties crucial for organic electronics. One of the primary advantages is improved solubility in common organic solvents, which is a major limitation for unsubstituted polyaniline. ias.ac.in This enhanced processability allows for the creation of polymer films and devices using solution-based techniques like spin-coating or casting. ias.ac.in

These polymers are highly conjugated systems, which is a prerequisite for electrical conductivity. ias.ac.in While the addition of bulky substituent groups can sometimes lower conductivity, 2,5-dialkoxy substitution has been found to result in polymers with respectable conductivity. scielo.br For example, nanostructured PDMA synthesized with a mild oxidizing agent exhibited an electrical conductivity of ~10⁻¹ S/cm. rsc.org

The combination of processability, conductivity, and electro-optical activity makes polymers derived from this compound promising materials for a variety of organic electronic and optoelectronic applications, including field-effect transistors, light-emitting diodes, and as components in energy storage devices. ias.ac.inias.ac.in

Nanostructured Materials and Composites

The development of nanostructured conducting polymers has been a significant area of research due to their high surface area and unique electronic properties, which are beneficial for various applications.

Specific research on the synthesis of poly(2,5-diethoxyaniline) nanostructures is not widely documented. However, methods used for its analog, poly(2,5-dimethoxyaniline) (PDMA), offer viable routes for producing similar nanostructures. For instance, a green chemistry approach has been successfully used for the one-step synthesis of nanostructured PDMA powder through the chemical oxidative polymerization of 2,5-dimethoxyaniline. researchgate.netrsc.org This method utilizes a mild oxidizing system of HCl/NaCl/H₂O₂. researchgate.netrsc.org The resulting nanostructured PDMA powder exhibits high electrical conductivity and a large surface area. researchgate.netrsc.org

Another approach involves a soft-template method, where the polymerization of 2,5-dimethoxyaniline is carried out in the presence of a dopant like poly(styrenesulfonate) (PSS) at low concentrations. This technique has been shown to produce highly crystalline PDMA nanoplates. researchgate.net It is believed that the dopant and monomer form complex aggregates that act as a template for the formation of the plate-like morphology. researchgate.net

Interfacial polymerization is another common technique for synthesizing polyaniline nanofibers. researchgate.net This method typically suppresses the secondary growth of polymer particles, leading to the formation of uniform nanofibers. researchgate.net While this has been demonstrated for polyaniline, its application to produce poly(2,5-diethoxyaniline) nanofibers is a plausible area for future research.

The table below summarizes the synthesis and properties of nanostructured PDMA, which could be analogous to what might be expected for poly(2,5-diethoxyaniline).

Parameter Poly(2,5-dimethoxyaniline) (PDMA) Nanostructures Reference
Synthesis Method Chemical oxidative polymerization with HCl/NaCl/H₂O₂ researchgate.netrsc.org
Morphology Compact, high surface area nanostructured powder researchgate.netrsc.org
Electrical Conductivity (σ) ~ 10⁻¹ S cm⁻¹ researchgate.netrsc.org
Specific Capacitance (Csp) ~205 F/g researchgate.netrsc.org

This table presents data for poly(2,5-dimethoxyaniline) (PDMA) as a reference for the potential properties of poly(2,5-diethoxyaniline) nanostructures.

The integration of inorganic nanomaterials into a poly(2,5-diethoxyaniline) matrix is anticipated to create hybrid materials with synergistic or enhanced properties. Research on the analogous PDMA has demonstrated the viability of this approach.

Polymer/TiO₂ Hybrids: Hybrid thin films of camphor (B46023) sulfonic acid-protonated PDMA doped with titanium dioxide (TiO₂) have been synthesized. nih.gov These hybrid films, created by spin-coating, show that the inclusion of TiO₂ nanoparticles influences the band gap and DC conductivity of the material. nih.gov The morphology of these films has been observed to have rod-like structures. nih.gov Such composites are of interest for photocatalytic applications and solar cells. nih.govresearchgate.net

Polymer/Silver Nanoparticles Hybrids: The synthesis of polyaniline-silver nanocomposites has been achieved through the chemical oxidative polymerization of aniline in the presence of silver nanoparticles. researchgate.net While specific studies on poly(2,5-diethoxyaniline) are lacking, research on other polyaniline derivatives, such as poly(o-methoxyaniline), shows that silver nanoparticles can be grown on the polymer-hybrid surface, leading to nanobiocomposites with enhanced conductivity. mdpi.com This is attributed to the silver nanoparticles facilitating interchain charge transfer. mdpi.com

Polymer/Carbon Nanotubes Hybrids: Composites of polyaniline and carbon nanotubes (CNTs) are extensively studied for applications in sensors, actuators, and energy storage. researchgate.netrsc.org The incorporation of CNTs into a polymer matrix can significantly improve the electrical and mechanical properties of the resulting composite. researchgate.net For instance, electroactive composite films of PDMA and multi-walled carbon nanotubes have been synthesized, demonstrating favorable interactions between the polymer and the nanotubes. researchgate.net

The following table details the findings for PDMA-based hybrid materials.

Hybrid Material Synthesis Method Key Findings Potential Applications Reference
PDMA/TiO₂ Oxidative polymerization and spin-coatingInfluenced band gap and DC conductivity; rod-like structures.Photocatalysis, Solar Cells nih.gov
POMA/Silver Nanoparticles Hybrid templated growthEnhanced conductivity due to interchain charge transfer by Ag nanoparticles.Biosensors, Electronics mdpi.com
PDMA/Carbon Nanotubes In-situ electrochemical synthesisFavorable polymer-nanotube interactions.Sensors, Energy Storage researchgate.net

This table presents data for poly(2,5-dimethoxyaniline) (PDMA) and poly(o-methoxyaniline) (POMA) as references for the potential properties of poly(2,5-diethoxyaniline) hybrid materials.

Covalent Organic Frameworks (COFs) and Emissive Crystals (related analogs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. While there is no specific mention of 2,5-diethoxyaniline as a building block in the surveyed literature, aniline derivatives are used in the synthesis of COFs. For example, aniline can be used as a modulator in the synthesis of some COFs.

Recently, a new class of COFs with "2.5-dimensional" skeletons has been developed. nih.gov These materials are constructed from building blocks that can include amine-functionalized molecules, leading to high-density primary amines within the framework. nih.gov Such structures are promising for applications like CO₂ capture. nih.gov Given that 2,5-diethoxyaniline is a primary amine, it represents a potential, yet unexplored, building block for designing novel COFs with specific functionalities.

The development of emissive crystals from aniline derivatives is another area of interest. Photoinduced methods have been used for the difluoroalkylation of anilines, and the formation of an electron donor-acceptor (EDA) complex between anilines and other molecules has been reported. These studies on the photophysical properties of aniline derivatives are foundational for creating new emissive materials.

Cathode Materials in Energy Storage Systems (e.g., Hybrid Supercapacitors)

Polyaniline and its derivatives are promising materials for energy storage applications, particularly as electrode materials in supercapacitors, due to their high theoretical capacitance, good electrical conductivity, and cost-effectiveness.

Research on nanostructured PDMA has shown its potential as a high-performance electrode material. rsc.org A green synthesis method yielded PDMA with a high charge storage capacity of approximately 205 F/g. rsc.org This performance is attributed to the material's high surface area and conductivity. rsc.org

Furthermore, composite electrodes made from poly-2,5-dihydroxyaniline (a derivative of PDMA) and activated carbon have been investigated for asymmetric supercapacitors. researchgate.net These composite electrodes have demonstrated a high specific energy in an organic electrolyte, highlighting the potential of these polyaniline derivatives in high-performance energy storage devices. researchgate.net

The electrochemical properties of PDMA are summarized in the table below, offering a glimpse into the potential of poly(2,5-diethoxyaniline) in similar applications.

Material Electrochemical Property Value Electrolyte/System Reference
Nanostructured PDMASpecific Capacitance~205 F/g- rsc.org
PDHA/AC CompositeSpecific Energy178 Wh/kgOrganic Electrolyte researchgate.net
PDHA/AC CompositeSpecific Capacitance975 F/gOrganic Electrolyte researchgate.net

This table presents data for poly(2,5-dimethoxyaniline) (PDMA) and its derivative poly-2,5-dihydroxyaniline (PDHA) as a reference for the potential properties of poly(2,5-diethoxyaniline) in energy storage.

Role in Organic Synthesis and Intermediates for Complex Molecules

Precursor in Dye and Pigment Synthesis

2,5-Diethoxyaniline (B165579) and its derivatives are recognized for their role as intermediates in the manufacturing of coloring agents. cymitquimica.com The amino group on the aniline (B41778) ring is readily diazotized and then coupled with various aromatic compounds to form a wide range of azo dyes and pigments. While specific examples detailing the use of 2,5-diethoxyaniline hydrochloride are not extensively documented in the provided search results, the general application of anilines in dye synthesis is a well-established principle in industrial chemistry. epa.gov For instance, the related compound 4-chloro-2,5-dimethoxyaniline (B1194742) is explicitly mentioned as a valuable intermediate for producing dyes and pigments. google.com The synthesis of azo dyes typically involves the reaction of a diazonium salt with a coupling component, a process for which 2,5-diethoxyaniline is a suitable starting material. researchgate.net The resulting dyes can have applications in various industries, including textiles. researchgate.net

Table 1: Role in Dye and Pigment Synthesis
Starting MaterialGeneral TransformationProduct ClassSignificance
This compoundDiazotization followed by Azo CouplingAzo Dyes and PigmentsServes as a key intermediate in the synthesis of a variety of coloring agents. cymitquimica.com
4-Chloro-2,5-dimethoxyanilineIntermediate for Dye PreparationDyes and PigmentsA valuable precursor in the synthesis of various dyes and pigments. google.com

Building Block for Heterocyclic Compounds

The chemical reactivity of 2,5-diethoxyaniline makes it a useful precursor for the synthesis of heterocyclic compounds. chemicalbull.com Heterocyclic structures are integral to many biologically active molecules and functional materials. One documented application involves the reaction of 2,5-diethoxyaniline with 4-Amino-5-Imidazole Carboxamide Hydrochloride. chemicalbull.com This reaction leads to the formation of heterocyclic structures that may have potential pharmaceutical interest. chemicalbull.com The amino group of the diethoxyaniline participates in reactions to form new ring systems, demonstrating its utility as a foundational molecule for more complex, multi-ring structures.

Table 2: Synthesis of Heterocyclic Compounds
Reactant 1Reactant 2Resulting Structure TypePotential Application
2,5-Diethoxyaniline4-Amino-5-Imidazole Carboxamide HydrochlorideHeterocyclic compoundsPharmaceutical interest. chemicalbull.com

Synthetic Utility in Forming Substituted Aniline Derivatives

This compound is a versatile starting material for creating a variety of substituted aniline derivatives. The parent compound, 2,5-diethoxyaniline, can be used to synthesize molecules such as 4-chloro-2′,5′-diethoxy-2-nitrodiphenylamine and methyl 2-chloro-3-(2,5-diethoxyphenyl)propionate. sigmaaldrich.comsigmaaldrich.com These derivatives are formed by leveraging the reactivity of the amino group and the aromatic ring. Furthermore, condensation reactions with compounds like phthalimidomethyl can yield phthalimidomethyl derivatives, which are useful for the characterization of amines. sigmaaldrich.comsigmaaldrich.com The ability to introduce various substituents onto the aniline framework highlights the synthetic importance of 2,5-diethoxyaniline in generating a library of compounds with tailored properties.

Table 3: Examples of Synthesized Substituted Aniline Derivatives
Starting MaterialReaction TypeProduct
2,5-DiethoxyanilineSynthesis4-chloro-2′,5′-diethoxy-2-nitrodiphenylamine. sigmaaldrich.comsigmaaldrich.com
2,5-DiethoxyanilineSynthesismethyl 2-chloro-3-(2,5-diethoxyphenyl)propionate. sigmaaldrich.comsigmaaldrich.com
2,5-DiethoxyanilineCondensationPhthalimidomethyl derivatives. sigmaaldrich.comsigmaaldrich.com

Catalytic Applications

While direct catalytic applications of this compound are not prominently featured in the provided search results, its structural analog, 2,5-dimethoxyaniline (B66101) hydrochloride, is noted for its role in catalytic processes. This related compound can function as a catalyst in various chemical reactions. Additionally, 2,5-dimethoxyaniline is used to synthesize poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer. ias.ac.inscielo.br The synthesis of such polymers often involves oxidative polymerization, where the aniline derivative itself is a key component in the formation of the catalytically active polymer chain. ias.ac.in The electrochemical properties of these polymers make them candidates for applications in electrochromic devices. scielo.br Although these applications are documented for the dimethoxy analog, they suggest potential areas of investigation for the catalytic utility of this compound and its corresponding polymer.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies

The current synthesis routes for aniline (B41778) derivatives often rely on established, multi-step chemical processes. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies for 2,5-Diethoxyaniline (B165579) hydrochloride.

Key Research Objectives:

Green Chemistry Approaches: Investigation into catalytic systems that minimize waste, use less hazardous solvents, and operate under milder reaction conditions. This could include biocatalytic methods or the use of solid acid catalysts.

Process Intensification: Development of continuous flow-chemistry processes to improve yield, purity, and safety compared to traditional batch production.

Alternative Starting Materials: Exploring pathways from more abundant or renewable feedstocks to reduce reliance on petroleum-based precursors.

Table 1: Potential Novel Synthetic Approaches

Strategy Approach Potential Advantages
Catalytic Hydrogenation Direct reduction of 1,4-diethoxy-2-nitrobenzene (B86752) using novel metal catalysts (e.g., nanoparticle-based). Higher selectivity, reduced use of stoichiometric reagents, milder conditions.
Flow Chemistry Continuous process in microreactors. Enhanced heat and mass transfer, improved safety, higher throughput, easier scalability.
Biocatalysis Use of engineered enzymes (e.g., nitroreductases). High specificity, operation in aqueous media, reduced environmental impact.

Exploration of Advanced Material Architectures

A significant area of future research lies in using 2,5-Diethoxyaniline hydrochloride as a monomer for the synthesis of advanced polymers and composite materials. Analogous to 2,5-dimethoxyaniline (B66101), which is polymerized to form the conductive polymer poly(2,5-dimethoxyaniline) (PDMA), 2,5-diethoxyaniline can be polymerized to poly(2,5-diethoxyaniline) (PDEA). scielo.br The ethoxy groups are expected to enhance the solubility and processability of the resulting polymer compared to unsubstituted polyaniline. ias.ac.inscielo.br

Future work will likely explore the creation of sophisticated material architectures, including:

Copolymers and Blends: Synthesizing copolymers of 2,5-diethoxyaniline with other monomers (like aniline) to precisely tune the electronic, optical, and mechanical properties of the resulting material. ias.ac.in

Nanostructures: Fabricating nanostructured forms of PDEA, such as nanofibers, nanotubes, or core-shell nanoparticles, to enhance surface area and performance in applications like sensors and catalysts.

Thin-Film Fabrication: Developing methods like spin-coating, layer-by-layer assembly, or electrochemical deposition to create uniform, ordered thin films of PDEA for electronic and optoelectronic devices. scielo.br

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

A thorough understanding of the polymerization mechanisms and structure-property relationships of poly(2,5-diethoxyaniline) is crucial for optimizing its performance. Future research will benefit from a synergistic approach combining experimental techniques with computational modeling.

Experimental Techniques:

Spectroelectrochemistry: In-situ UV-Vis-NIR and Raman spectroscopy during electrochemical polymerization can provide real-time information on the formation of radical cations, polarons, and bipolarons, which are the charge carriers in the conductive polymer. scielo.br

Cyclic Voltammetry (CV): To study the redox behavior, electrochemical stability, and kinetics of the polymerization process. researchgate.net

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): To characterize the crystallinity and morphology of the synthesized polymer films and nanostructures. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): To calculate the electronic structure, oxidation potentials, and optimal geometry of the monomer, oligomers, and polymer. This can help predict the polymer's conductivity and color changes in different redox states.

Molecular Dynamics (MD) Simulations: To model the polymer chain conformation, packing, and interactions with solvents or dopant ions, providing insights into its solubility and charge transport mechanisms.

Table 2: Combined Approaches for Mechanistic Studies

Research Question Experimental Method Computational Method Expected Insight
Polymerization Mechanism Cyclic Voltammetry, Spectroelectrochemistry DFT Calculations Identification of reaction intermediates and pathways.
Structure-Property Relationship XRD, UV-Vis Spectroscopy MD Simulations Correlation of polymer morphology and chain packing with electronic and optical properties.
Doping Process Electrochemical Quartz Crystal Microbalance (EQCM) DFT Calculations Understanding the role of dopant anions in the polymer structure and conductivity.

Environmental Remediation Applications (Theoretical Exploration)

While not a primary application currently, materials derived from this compound could be theoretically explored for environmental remediation. The broader class of aniline derivatives is under investigation for treating wastewater through Advanced Oxidation Processes (AOPs). nih.govresearchgate.netnih.gov Polymers and composites based on polyaniline have shown potential as adsorbents for heavy metal ions and organic pollutants or as components in photocatalytic systems.

Future theoretical and early-stage experimental work could investigate:

Adsorbent Materials: Synthesizing porous PDEA or its composites to evaluate their capacity for adsorbing pollutants from water.

Photocatalytic Composites: Creating composites of PDEA with semiconductor nanoparticles (e.g., TiO₂, ZnO) and testing their efficiency in the photocatalytic degradation of persistent organic pollutants under visible light.

Membrane Technology: Incorporating PDEA into filtration membranes to enhance their anti-fouling properties or to facilitate the selective removal of contaminants.

Integration into Multifunctional Devices

The most promising future applications for this compound are likely to be in the field of organic electronics, leveraging the properties of its polymer, PDEA. Research on the analogous PDMA has highlighted its potential in electrochromic devices due to its distinct color changes at different oxidation states and rapid switching times. scielo.brscielo.br

Future research will focus on integrating PDEA into a variety of multifunctional devices:

Electrochromic Devices: Fabricating and testing PDEA-based "smart windows," displays, and rearview mirrors. The ethoxy groups may lead to different color palettes and improved performance compared to PDMA. scielo.br

Sensors: Developing chemiresistive sensors where the conductivity of a PDEA film changes upon exposure to specific chemical vapors or biological molecules.

Energy Storage: Investigating PDEA as an electrode material in supercapacitors, where its redox activity and high surface area (in nanostructured form) could enable rapid charge-discharge cycles.

Antistatic Coatings: Utilizing the conductive nature of doped PDEA to formulate transparent coatings for preventing static charge buildup on electronic screens or packaging materials.

Table 3: Potential Device Applications for Poly(2,5-diethoxyaniline)

Device Function Key Property Research Focus
Smart Window Reversible color change with applied voltage. Electrochromism Optimizing optical contrast, switching speed, and long-term stability. scielo.brscielo.br
Chemical Sensor Change in electrical resistance upon analyte exposure. Chemiresistivity Enhancing sensitivity and selectivity towards target analytes.
Supercapacitor High-power energy storage. Pseudocapacitance Maximizing specific capacitance and cycling stability of PDEA-based electrodes.
Antistatic Film Dissipation of static electricity. Electrical Conductivity Achieving high transparency and conductivity in thin films.

Q & A

Q. Q1. What is the established method for synthesizing 2,5-Diethoxyaniline hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis involves reacting 2,5-diethoxyaniline with phosphorus oxychloride (POCl₃) in pyridine as a catalyst. Key steps include:

  • Dissolving 2,5-diethoxyaniline in pyridine under stirring and heating (e.g., 1 hour at 60°C).
  • Gradual addition of POCl₃ over 30 minutes, followed by extended heating (8+ hours) to form a viscous phosphate ester intermediate.
  • Purification via recrystallization using reactified spirit and water .
    Critical Parameters : Strict temperature control, stoichiometric ratios of POCl₃ to substrate, and inert atmosphere to prevent side reactions. Yield optimization requires precise pH adjustment during NaOH washes to isolate the hydrochloride salt efficiently.

Basic Characterization

Q. Q2. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Elemental Analysis : Validates empirical formula (C₁₀H₁₅NO₂·HCl) by measuring %C, %H, %N, and %Cl .
  • Melting Point Determination : A sharp melting point (85–88°C) confirms purity .
  • UV/Vis Spectroscopy : λmax analysis (e.g., ~208 nm) identifies aromatic and amine functional groups .
  • NMR and IR : Proton/carbon shifts (¹H/¹³C NMR) and characteristic absorption bands (e.g., N–H stretch at ~3300 cm⁻¹) verify structure .

Safety and Handling

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water and soap. For eye exposure, flush with water for 15+ minutes and seek medical attention .
  • Storage : Keep in a cool, dry place (-20°C recommended) away from oxidizers and moisture .

Advanced Kinetic Studies

Q. Q4. How can researchers design experiments to study the hydrolysis kinetics of 2,5-Diethoxyaniline-derived organophosphates?

  • Experimental Setup : Perform hydrolysis in HCl (1.0–6.0 M) at varying temperatures (70–98°C). Monitor reaction progress via UV/Vis or HPLC .
  • Data Analysis : Apply the Arrhenius equation to calculate activation energy (Eₐ) and entropy (ΔS‡). For example, Eₐ values ~60–80 kJ/mol indicate bimolecular nucleophilic mechanisms .
  • Variables : Test ionic strength (0.01–5.0 M HCl) to identify reactive species (e.g., conjugate acid intermediates) .

Mechanistic Insights

Q. Q5. What mechanistic pathways explain the hydrolysis of 2,5-Diethoxyaniline phosphate esters in acidic media?

Hydrolysis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:

Protonation of the phosphate ester’s oxygen increases electrophilicity.

Water attacks the phosphorus center, forming a pentacoordinate transition state.

Cleavage of the P–O bond releases the diethoxyaniline moiety .
Supporting Evidence : Linear correlations with Bunnett parameters and solvent isotope effects (e.g., D₂O) confirm proton transfer in the rate-determining step .

Applications in Pesticide Research

Q. Q6. How is this compound utilized in developing organophosphorus pesticides?

It serves as a precursor for synthesizing triester pesticides (e.g., Tri-2,5-diethoxyaniline phosphate). Key studies focus on:

  • Stability : Hydrolysis rates under environmental conditions (pH, temperature) .
  • Toxicity Profiling : Enzymatic inhibition assays (e.g., acetylcholinesterase activity) to assess efficacy and environmental impact .

Thermodynamic Analysis

Q. Q7. How are thermodynamic parameters derived from kinetic data for this compound reactions?

Using the Eyring equation :

  • Plot ln(k/T) vs. 1/T to calculate ΔH‡ (enthalpy) and ΔS‡ (entropy) from slope and intercept.
  • For hydrolysis, ΔS‡ values < 0 suggest a structured transition state with reduced degrees of freedom .

Solvent Effects on Reactivity

Q. Q8. How does solvent composition influence the hydrolysis rate of 2,5-Diethoxyaniline derivatives?

  • Dielectric Constant : Higher polarity (e.g., water vs. dioxane) accelerates ionic intermediates.
  • Case Study : Increasing dioxane content reduces polarity, slowing hydrolysis due to decreased stabilization of charged transition states .

Quality Control in Research

Q. Q9. What pharmacopeial standards apply to this compound in academic research?

  • Purity Criteria : ≥97% by HPLC, validated against USP/NF reagents .
  • Documentation : Certificates of Analysis (CoA) must include batch-specific elemental analysis, residual solvent levels, and microbial limits .

Comparative Reactivity Studies

Q. Q10. How do structural modifications (e.g., ethoxy vs. methoxy groups) affect the reactivity of this compound analogs?

  • Electron-Donating Effects : Ethoxy groups increase electron density on the aromatic ring, enhancing nucleophilic substitution rates compared to methoxy analogs.
  • Case Study : 2,5-Dimethoxyaniline derivatives exhibit slower hydrolysis due to reduced steric hindrance and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.